Hexyl beta-D-glucopyranoside
Overview
Description
Hexyl beta-D-glucopyranoside is a non-ionic detergent used for solubilizing membrane proteins . It has an empirical formula of C12H24O6 and a molecular weight of 264.32 .
Synthesis Analysis
Hexyl beta-D-glucopyranoside can be synthesized in non-aqueous reaction systems, such as organic solvents and ionic liquids, via reverse hydrolysis reactions . The synthesis process involves the use of an engineered β-glucosidase mutant .Molecular Structure Analysis
The molecular structure of Hexyl beta-D-glucopyranoside is represented by the SMILES stringCCCCCCO[C@@H]1OC@HC@@HC@H[C@H]1O
. The InChI key is JVAZJLFFSJARQM-RMPHRYRLSA-N
. Physical And Chemical Properties Analysis
Hexyl beta-D-glucopyranoside is a solid substance with an optical activity of [α]/D −36 to −31°° in H2O . It has a molecular weight of 264.32 g/mol and is hygroscopic .Scientific Research Applications
Detergent Production
Hexyl β-D-glucopyranoside is used in the production of detergents . It’s a non-ionic detergent that can be used in various cleaning products.
Nanobiosensor Development
Hexyl β-D-glucopyranoside has been used in the development of a reusable fluorescent nanobiosensor . This nanobiosensor is used for the detection of α-glucosidase inhibitors, which are important in the treatment of type 2 diabetes .
Drug Screening
The aforementioned nanobiosensor has also been used for drug screening . It can be used to screen for potential antidiabetic drugs, and its reusability makes it a cost-effective option for large-scale screenings .
Drug Quantification
In addition to screening for potential drugs, the nanobiosensor can also be used to quantify the presence of certain drugs . This application has been successfully tested with the drug acarbose .
Biomedical Applications
Hexyl β-D-glucopyranoside can be used in the preparation of peptide-based injectable hydrogels . These hydrogels have significant potential in the biomedical field due to their biodegradability, biocompatibility, and bioactivity .
Research and Development
Hexyl β-D-glucopyranoside is used in various research and development processes . It’s a valuable tool in the life science industry, aiding in research, biotechnology development, and pharmaceutical drug therapy .
Mechanism of Action
Target of Action
It is known to be a non-ionic detergent used for solubilizing membrane proteins , suggesting that its targets could be membrane proteins.
Mode of Action
As a non-ionic detergent, Hexyl Beta-D-Glucopyranoside likely interacts with its targets by disrupting the lipid bilayer of cell membranes, thereby solubilizing membrane proteins . This allows the proteins to be extracted from the membrane for further study or manipulation.
Result of Action
The molecular and cellular effects of Hexyl Beta-D-Glucopyranoside’s action largely depend on the specific membrane proteins it interacts with. By solubilizing these proteins, it can facilitate their study and potentially influence cellular processes in which these proteins are involved .
Action Environment
Environmental factors such as temperature, pH, and ionic strength can influence the action, efficacy, and stability of detergents like Hexyl Beta-D-Glucopyranoside .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZJLFFSJARQM-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207816 | |
Record name | beta-D-Glucopyranoside, hexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl beta-D-glucopyranoside | |
CAS RN |
59080-45-4 | |
Record name | Hexyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59080-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Glucopyranoside, hexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z59153FJL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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